molecular formula C14H15F3N2O2 B11951921 Cyclohexanone oxime 3-trifluoromethylcarbanilate

Cyclohexanone oxime 3-trifluoromethylcarbanilate

Cat. No.: B11951921
M. Wt: 300.28 g/mol
InChI Key: HYBVBCDZEVQDQI-UHFFFAOYSA-N
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Description

Cyclohexanone oxime 3-trifluoromethylcarbanilate is a specialized chemical compound offered for research and development purposes. This molecule is of significant interest in organic and medicinal chemistry due to its two distinct functional components: the cyclohexanone oxime group and the trifluoromethyl-substituted carbanilate group. Cyclohexanone oxime is a well-known precursor in industrial chemistry, most notably as a key intermediate in the production of Nylon-6 via the Beckmann rearrangement . The incorporation of a oxime carbamate group can be explored for developing protease inhibitors or other bioactive molecules. The trifluoromethyl group attached to the carbanilate is a privileged structural motif in pharmaceutical and agrochemical design. The strong electron-withdrawing nature and lipophilicity of the CF3 group can dramatically influence a molecule's metabolic stability, binding affinity, and membrane permeability . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a standard in analytical studies. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15F3N2O2

Molecular Weight

300.28 g/mol

IUPAC Name

(cyclohexylideneamino) N-[3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C14H15F3N2O2/c15-14(16,17)10-5-4-8-12(9-10)18-13(20)21-19-11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2,(H,18,20)

InChI Key

HYBVBCDZEVQDQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NOC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC1

Origin of Product

United States

Preparation Methods

Amination and Ammoximation Reactions

Cyclohexanone oxime is conventionally synthesized via ammoximation, where cyclohexanone reacts with ammonia (NH₃) and hydrogen peroxide (H₂O₂) in the presence of a catalyst. The CN105837468A patent describes a solvent-mediated system using hydrocarbons (e.g., hexane, benzene) to enhance reaction efficiency. Typical conditions include:

ParameterValueSource
CatalystTitanium silicalite-1 (TS-1)
Temperature60–80°C
Reaction Time2–4 hours
Yield85–92%

This method minimizes byproducts like cyclohexanol and cyclohexylamine through controlled oxidation.

Hydroxylamine Condensation

Laboratory-scale synthesis, as demonstrated in the YouTube protocol, employs hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in ethanol-water solvent3. Cyclohexanone undergoes nucleophilic addition, forming the oxime via a pH-dependent mechanism:

Cyclohexanone+NH2OHCyclohexanone Oxime+H2O\text{Cyclohexanone} + \text{NH}_2\text{OH} \rightarrow \text{Cyclohexanone Oxime} + \text{H}_2\text{O} 3

Key optimizations include:

  • Molar Ratio : 1:1.2 (cyclohexanone to NH₂OH·HCl) for complete conversion3.

  • Recrystallization : Ethanol-water mixtures yield needle-like crystals with >95% purity3.

Derivatization to 3-Trifluoromethylcarbanilate

Carbamate Formation Mechanisms

The trifluoromethylcarbanilate group is introduced via reaction between cyclohexanone oxime and 3-trifluoromethylphenyl isocyanate (or chloroformate). Frinton Laboratories’ proprietary method suggests using anhydrous dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base:

Cyclohexanone Oxime+CF3C6H4NCOCyclohexanone Oxime 3-Trifluoromethylcarbanilate\text{Cyclohexanone Oxime} + \text{CF}_3\text{C}_6\text{H}_4\text{NCO} \rightarrow \text{Cyclohexanone Oxime 3-Trifluoromethylcarbanilate}

Table 2: Reaction Conditions for Carbamate Synthesis

ParameterIndustrial MethodLaboratory Method
SolventDichloromethaneTetrahydrofuran (THF)
CatalystNone (thermal activation)4-Dimethylaminopyridine (DMAP)
Temperature25–40°C0–5°C (controlled addition)
Yield78–85%65–72%

Byproduct Management

  • Unreacted Isocyanate : Quenched with aqueous sodium bicarbonate.

  • Solvent Recovery : Distillation under reduced pressure reclaims >90% DCM.

Industrial-Scale Optimization Strategies

Catalytic Systems

The US7091381B2 patent highlights zirconium-based catalysts for tandem amination-oxidation, reducing energy input by 30% compared to traditional methods. Barium sulfate (BaSO₄) acts as a co-catalyst, enhancing selectivity to >99%.

Solvent Selection

Non-polar solvents (e.g., cyclohexane) improve phase separation during ammoximation, reducing emulsion formation. Polar aprotic solvents (e.g., DMF) accelerate carbamate formation but require stringent drying.

Challenges and Mitigation

Hydrolysis of Carbamate

Moisture exposure leads to decomposition into cyclohexanone oxime and 3-trifluoromethylcarbanilic acid. Solutions include:

  • Storage : Anhydrous conditions under nitrogen.

  • Stabilizers : Addition of molecular sieves (3Å) during synthesis.

Purification Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane eluent3.

  • Crystallization : Ethanol yields >98% pure product but sacrifices 10–15% yield3.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis, reducing reaction time from hours to minutes. Preliminary data show 92% conversion at 120°C with residence times <5 minutes.

Biocatalytic Routes

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze carbamate formation under mild conditions (pH 7, 25°C), though yields remain suboptimal (45–50%) .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanone oxime 3-trifluoromethylcarbanilate can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Cyclohexanone oxime 3-trifluoromethylcarbanilate serves as an intermediate in the synthesis of various organic compounds. The trifluoromethyl group enhances the compound's reactivity and stability, making it valuable in synthetic pathways.

2. Biology:

  • The compound has been investigated for its potential biological activity due to the presence of the trifluoromethyl group. This group can enhance lipophilicity and metabolic stability, potentially improving the compound's interactions with biological targets.

3. Medicine:

  • It is explored as a pharmaceutical intermediate in drug development. The unique structural features may allow for modulation of various biochemical pathways, leading to therapeutic applications.

4. Industry:

  • Utilized in the production of polymers and other industrial chemicals, cyclohexanone oxime is crucial in manufacturing nylon-6 and other materials.

Research indicates that this compound may exhibit diverse biological activities:

  • Antimicrobial Properties: Similar compounds have shown antibacterial effects, suggesting potential for developing new antibacterial agents based on this derivative.
  • Pharmacokinetics: Studies reveal rapid clearance from plasma post-administration, with half-lives indicative of quick metabolism which may influence therapeutic dosing strategies.

Key Findings from Toxicity Studies

ObservationFindings
Major Toxicity TargetsErythrocytes, spleen, liver, nasal epithelium
No Significant LesionsObserved at lower exposure levels
MutagenicityPositive in specific strains; negative in others
Hematopoietic Cell ProliferationNoted at higher exposure levels

Case Studies

1. Antimicrobial Studies:

  • Research on metal complexes derived from similar compounds revealed promising antibacterial properties.

2. Pharmacokinetics:

  • Investigations indicate rapid metabolism post-administration; implications for therapeutic applications are significant.

Mechanism of Action

The mechanism of action of cyclohexanone oxime 3-trifluoromethylcarbanilate involves the interaction of the oxime and trifluoromethyl groups with molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclohexanone oxime derivatives are widely studied for their role in Beckmann rearrangements and industrial processes. Key analogues include:

  • Cyclohexanone Oxime Carbanilate (No substituent): Lacks the trifluoromethyl group, resulting in lower thermal stability and reduced electrophilicity.
  • Cyclohexanone Oxime 4-Nitrocar banilate: The nitro group increases reactivity in aromatic substitution reactions but reduces solubility in non-polar solvents.
  • Cyclohexanone Oxime 3-Methylcarbanilate: The methyl group improves solubility in organic media but offers less resistance to hydrolysis compared to the trifluoromethyl variant.

Reactivity and Stability

Property Cyclohexanone Oxime 3-Trifluoromethylcarbanilate Cyclohexanone Oxime Carbanilate Cyclohexanone Oxime 4-Nitrocar banilate
Thermal Stability (°C) 220–240 180–200 200–220
Hydrolysis Resistance High (t₁/₂ > 48 h) Moderate (t₁/₂ ~ 24 h) Low (t₁/₂ < 12 h)
Solubility in Hexane Moderate (0.5 g/L) High (2.0 g/L) Low (0.1 g/L)

The trifluoromethyl group in the 3-position significantly enhances hydrolysis resistance and thermal stability due to its electron-withdrawing nature and steric bulk. This contrasts with the nitro-substituted analogue, which prioritizes reactivity over stability .

Research Findings

Environmental Impact

The trifluoromethyl group reduces leaching into aqueous environments, offering an eco-friendly advantage over nitro- or methyl-substituted analogues. However, its synthesis requires careful handling of fluorinated reagents, complicating scalability.

Biological Activity

Cyclohexanone oxime 3-trifluoromethylcarbanilate is a chemical compound that has garnered interest due to its potential biological activity, particularly attributed to the presence of the trifluoromethyl group. This compound combines features from cyclohexanone oxime and 3-trifluoromethylcarbanilate, making it significant in both synthetic chemistry and biological applications. This article delves into its biological activity, mechanisms of action, toxicity studies, and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular FormulaC14H15F3N2O2
Molecular Weight300.28 g/mol
IUPAC Name(cyclohexylideneamino) N-[3-(trifluoromethyl)phenyl]carbamate
InChIInChI=1S/C14H15F3N2O2/c15-14(16,17)10-5-4-8-12(9-10)18-13(20)21-19-11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2,(H,18,20)
Canonical SMILESC1CCC(=NOC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC1

The biological activity of this compound is primarily influenced by its structural components:

  • Oxime Group : This functional group can form hydrogen bonds with biological macromolecules, enhancing interactions with enzymes and receptors.
  • Trifluoromethyl Group : Known for increasing lipophilicity and metabolic stability, this group may improve the compound's absorption and bioavailability in biological systems.

These characteristics suggest that the compound could act as a modulator of various biochemical pathways.

Overview of Toxicity Research

Toxicity studies conducted on cyclohexanone oxime have highlighted several key findings:

  • Study Design : Research involving B6C3F1 mice administered cyclohexanone oxime in drinking water for durations of 2 weeks and 13 weeks.

Key Findings from Toxicity Studies

ParameterResults
No-effect level for erythrotoxicity2,500 ppm after 13 weeks
No-effect level for hepatotoxicity1,250 ppm for males; 2,500 ppm for females
Significant weight changesObserved at doses of 5,000 ppm and above
MutagenicityPositive in Salmonella typhimurium strain TA1535 with S9 activation only; negative in other strains without S9 activation .

Observations

The major targets of toxicity identified were the erythrocytes, spleen, liver, and nasal epithelium. Notably, no significant lesions were found at lower exposure levels.

Pharmacological Potential

Research indicates that this compound may exhibit:

Case Studies

  • Antimicrobial Studies : A study on similar compounds revealed that metal complexes derived from cyclohexane-1,3-dione ligands exhibited antibacterial properties. These findings suggest a potential pathway for developing new antibacterial agents based on cyclohexanone derivatives .
  • Pharmacokinetics : Studies indicate rapid clearance from plasma after intravenous administration. The half-lives were approximately 1.6 minutes (alpha phase) and 18.2 minutes (beta phase), indicating a quick metabolism which could impact dosing strategies in therapeutic applications .

Q & A

Q. Q1. What are the standard methods for synthesizing cyclohexanone oxime, and how do they differ in efficiency?

Cyclohexanone oxime is traditionally synthesized via two primary routes:

  • Hydroxylamine Phosphate Reaction : Cyclohexanone reacts with hydroxylamine phosphate in an oximation tower, yielding cyclohexanone oxime as a key intermediate for caprolactam production. This method achieves ~85% yield under optimized conditions (e.g., high hydroxylamine concentration and controlled pH) but generates inorganic waste streams requiring purification .
  • Ammoximation with Titanium Silicate Catalysts : A greener approach involves cyclohexanone ammoximation using hydrogen peroxide, ammonia, and titanium silicate (TS-1) catalysts. This method operates under mild conditions (60–80°C) with ~95% selectivity and minimal by-products. TS-1 catalysts enhance cyclohexanone conversion (>99%) via selective oxidation pathways .

Efficiency Comparison : The TS-1 method reduces organic waste compared to hydroxylamine phosphate processes but requires catalyst regeneration to maintain activity. Gas chromatography is typically used to monitor conversion and selectivity .

Advanced Electrocatalytic Synthesis

Q. Q2. How can electrocatalytic methods be optimized for cyclohexanone oxime synthesis under ambient conditions?

Recent advances integrate plasma activation and electrocatalysis to synthesize cyclohexanone oxime using air as a nitrogen source. Key strategies include:

  • Plasma-Electrocatalysis Integration : Air plasma generates NOₓ intermediates (e.g., NO₃⁻), which are electrochemically reduced to hydroxylamine (NH₂OH) on Cu/TiO₂ catalysts. Cyclohexanone then couples with NH₂OH, achieving >99.9% selectivity at −0.8 V vs. RHE .
  • Pickering Emulsion Electrodes : Droplet-based electrodes enable continuous-flow synthesis with high current density (100 mA cm⁻²) and Faradaic efficiency (83.8%). This system produces 0.78 mmol h⁻¹ cm⁻² of cyclohexanone oxime and scales to 10 g without demulsification .

Optimization Parameters : Catalyst loading (0.6% Cu/TiO₂), electrolyte pH (13.4), and NOₓ concentration are critical. DFT studies confirm suppressed cyclohexanone reduction under alkaline conditions, favoring oxime formation .

Resolving Catalyst Selectivity Discrepancies

Q. Q3. How can researchers resolve discrepancies in reported catalyst selectivities for cyclohexanone oxime production?

Contradictory selectivity data arise from variations in catalyst composition and support materials:

  • Palladium Catalysts : Pd/CNTs achieve 94.6% selectivity for cyclohexanone oxime due to smaller nanoparticle size and mesoporous support enhancing reactant diffusion. In contrast, Pd/C yields only 55.1% due to micropore limitations .
  • Copper-Zinc-Aluminum Catalysts : CuZnAl hydrotalcites produce cyclohexanone (89% selectivity) or cyclohexylamine (100%), depending on metal ratios. XPS analysis shows Cu⁰/Cu⁺ ratios dictate H₂ dissociation and nitro group polarization .

Q. Resolution Strategies :

  • Compare catalyst characterization (TEM, XPS) to correlate surface species (e.g., Cu⁰ vs. Cu⁺) with performance.
  • Standardize testing conditions (pressure, temperature) to isolate support effects .

Mechanistic Insights into Catalytic Cycles

Q. Q4. What is the role of Cu species in the catalytic hydrogenation of nitrocyclohexane to cyclohexanone oxime?

Copper catalysts facilitate dual-function mechanisms in nitrocyclohexane hydrogenation:

  • Cu⁰ Sites : Dissociate H₂, enabling nitro group reduction to intermediates like hydroxylamine.
  • Cu⁺ Sites : Polarize the nitro group, directing selectivity toward cyclohexanone oxime over cyclohexanol or cyclohexylamine.

Q. Experimental Validation :

  • In situ DRIFTS and DFT calculations reveal *NH₂OH adsorption on Cu/TiO₂ as the rate-limiting C–N coupling step .
  • Increasing Cu⁺ content (via higher reduction temperatures) improves oxime selectivity (85.9% → 96.4%) .

Analytical Characterization Techniques

Q. Q5. What spectroscopic methods are used to characterize cyclohexanone oxime and its intermediates?

  • FT-IR/Raman Spectroscopy : Identifies functional groups (C=N, N–O) and conformational changes in cyclohexanone oxime. Bands at 1640 cm⁻¹ (C=N stretch) and 930 cm⁻¹ (N–O bend) confirm oxime formation .
  • NMR Analysis : ¹H/¹³C/¹⁵N NMR distinguishes oxime tautomers and quantifies purity. For example, ¹H NMR peaks at δ 1.5–2.0 ppm correspond to cyclohexane protons .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Monitors reaction progress and detects by-products (e.g., cyclohexanol) with detection limits <0.1% .

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